molecular formula C10H10O4 B6204947 methyl 3-formyl-2-hydroxy-4-methylbenzoate CAS No. 39503-37-2

methyl 3-formyl-2-hydroxy-4-methylbenzoate

Cat. No.: B6204947
CAS No.: 39503-37-2
M. Wt: 194.2
InChI Key:
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Description

Methyl 3-formyl-2-hydroxy-4-methylbenzoate is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid and features a formyl group, a hydroxyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-formyl-2-hydroxy-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-formyl-2-hydroxy-4-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the formylation of methyl 2-hydroxy-4-methylbenzoate using a formylating agent such as formic acid or paraformaldehyde in the presence of a catalyst like hydrochloric acid. This reaction also requires controlled temperature conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-2-hydroxy-4-methylbenzoate undergoes several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with various nucleophiles.

Major Products Formed

    Oxidation: 3-carboxy-2-hydroxy-4-methylbenzoic acid.

    Reduction: Methyl 3-hydroxymethyl-2-hydroxy-4-methylbenzoate.

    Substitution: Methyl 3-formyl-2-chloro-4-methylbenzoate (when hydroxyl group is substituted with a chloride).

Scientific Research Applications

Methyl 3-formyl-2-hydroxy-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 3-formyl-2-hydroxy-4-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular components through its functional groups. For example, the formyl group can form covalent bonds with nucleophiles in proteins or nucleic acids, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Methyl 3-formyl-2-hydroxy-4-methylbenzoate can be compared to other similar compounds such as:

    Methyl 3-formyl-2-hydroxybenzoate: Lacks the additional methyl group at the 4-position, which may affect its reactivity and solubility.

    Methyl 2-hydroxy-4-methylbenzoate:

    Methyl 3-formyl-4-methylbenzoate: Lacks the hydroxyl group, which significantly alters its chemical behavior and reactivity.

The presence of both the formyl and hydroxyl groups in this compound makes it unique and versatile for various chemical transformations and applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-formyl-2-hydroxy-4-methylbenzoate involves the conversion of 4-methylphenol to the corresponding methyl ester, followed by oxidation to the aldehyde and subsequent addition of a hydroxyl group.", "Starting Materials": [ "4-methylphenol", "methyl iodide", "sodium hydroxide", "sodium hypochlorite", "sodium bisulfite", "sodium chloride", "sodium carbonate", "sulfuric acid", "potassium permanganate", "acetone", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "4-methylphenol is reacted with methyl iodide and sodium hydroxide to form methyl 4-methylphenyl ether.", "Methyl 4-methylphenyl ether is then oxidized with sodium hypochlorite and sodium bisulfite to form methyl 3-hydroxy-4-methylbenzoate.", "Methyl 3-hydroxy-4-methylbenzoate is then treated with sulfuric acid and potassium permanganate to form methyl 3-formyl-4-methylbenzoate.", "Methyl 3-formyl-4-methylbenzoate is then treated with acetone and hydrochloric acid to form methyl 3-formyl-2-hydroxy-4-methylbenzoate.", "The product is then purified using sodium bicarbonate and magnesium sulfate, followed by extraction with ethyl acetate." ] }

CAS No.

39503-37-2

Molecular Formula

C10H10O4

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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